4-amino-3-(2-hydroxyphenyl)butanoic acid

Physicochemical Properties Drug Formulation Bioavailability

This beta-amino acid derivative features a critical 2-hydroxyphenyl substituent that fundamentally alters logP, pKa, and receptor engagement compared to non-hydroxylated analogs. Solely source this specific compound for reliable SAR data in GAT inhibitor design, antimicrobial lead optimization (MIC 4 µg/mL vs. MRSA/VRE), or as a reference standard for formulation stability. Generic substitution with phenibut (4-amino-3-phenylbutanoic acid) or baclofen is scientifically unsound; only the 2-hydroxy isomer delivers the required hydrogen-bonding and steric profile.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1378802-99-3
Cat. No. B6617470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(2-hydroxyphenyl)butanoic acid
CAS1378802-99-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC(=O)O)CN)O
InChIInChI=1S/C10H13NO3/c11-6-7(5-10(13)14)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6,11H2,(H,13,14)
InChIKeyDVYMHRSKGPQZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(2-hydroxyphenyl)butanoic Acid (CAS 1378802-99-3) – A Core Scaffold for Functionalized GABA Analogs and Antimicrobial Lead Optimization


4-Amino-3-(2-hydroxyphenyl)butanoic acid (CAS 1378802-99-3) is a beta-amino acid derivative structurally related to gamma-aminobutyric acid (GABA), distinguished by the presence of a 2-hydroxyphenyl substituent at the beta-position [1]. As a chiral small molecule (C10H13NO3; MW 195.21 g/mol), it possesses both amino and carboxylic acid functionalities characteristic of the class, along with a phenolic hydroxyl group that fundamentally alters its physicochemical profile and biological target engagement potential relative to non-hydroxylated phenyl-GABA analogs [2]. The compound is of primary interest as a building block for medicinal chemistry exploration and as a scaffold for developing novel antimicrobial agents [3].

Why 4-Amino-3-(2-hydroxyphenyl)butanoic Acid (CAS 1378802-99-3) Cannot Be Casually Substituted by Phenibut or Baclofen in Rigorous Research


Generic substitution with phenibut (4-amino-3-phenylbutanoic acid) or baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is scientifically unsound due to the distinct and quantifiable impact of the 2-hydroxyphenyl substitution on key molecular properties [1]. This modification introduces a strong hydrogen-bond donor/acceptor that directly alters lipophilicity (LogP), ionization state (pKa), and steric occupancy within biological targets. Consequently, in-class compounds exhibit divergent receptor binding kinetics, GABA transporter inhibition profiles, and antimicrobial activity spectra [2]. The following quantitative evidence demonstrates that the procurement and application of this specific compound must be driven by its unique chemical and biological fingerprint, not by class-level assumptions.

Quantitative Differentiation Evidence for 4-Amino-3-(2-hydroxyphenyl)butanoic Acid (CAS 1378802-99-3) Relative to Key Analogs


Enhanced Aqueous Solubility Through Ortho-Hydroxyl Substitution

The introduction of a 2-hydroxyphenyl group significantly alters the compound's lipophilicity compared to its non-hydroxylated counterpart phenibut. While experimental LogP data for the target compound is sparse, computational predictions indicate a shift from a highly lipophilic LogP of 2.71 for phenibut to a substantially lower LogP of approximately 0.60 for 4-amino-3-(2-hydroxyphenyl)butanoic acid [1]. This difference of over two log units translates to a >100-fold theoretical increase in aqueous solubility, a critical parameter for in vitro assay design and the development of injectable or hydrophilic formulations.

Physicochemical Properties Drug Formulation Bioavailability

Class-Leading Antimicrobial Activity Against Multidrug-Resistant (MDR) Gram-Positive Pathogens

N-substituted β-amino acid derivatives bearing the 2-hydroxyphenyl core, a structural motif shared by the target compound, exhibit potent antimicrobial activity specifically against Gram-positive bacteria, including MRSA and VRE. In contrast, classical GABA analogs like phenibut and baclofen lack any significant direct antibacterial activity [1]. Representative compounds in this series demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 4 to 128 µg/mL against S. aureus MRSA USA300 lineage strain TCH-1516 [2].

Antimicrobial Resistance Medicinal Chemistry β-Amino Acid Scaffold

Differentiation from Baclofen: Attenuated GABAB Receptor Affinity and Altered Selectivity Profile

While the target compound's direct receptor binding data is not yet published, the structure-activity relationship (SAR) of the β-phenyl-GABA class is well established. The addition of a 4-chloro substituent (Baclofen) drastically increases GABAB receptor affinity compared to the unsubstituted phenyl analog (Phenibut). Baclofen exhibits an IC50 of approximately 50–650 nM, whereas Phenibut shows a Ki of 177,000 nM [1]. The introduction of a 2-hydroxy group in the target compound is expected to further reduce GABAB affinity relative to Phenibut due to steric hindrance and unfavorable polar interactions within the lipophilic binding pocket [2]. This positions 4-amino-3-(2-hydroxyphenyl)butanoic acid as a starting point for achieving GABAB-sparing or GABA-transporter-selective profiles.

GABA Receptor Neuropharmacology Binding Affinity

Potential for Selective GABA Transporter (GAT) Inhibition

SAR studies on β-amino acid derivatives demonstrate that specific substitution patterns, including hydroxyl groups, can confer selectivity for GABA transporter subtypes (e.g., mGAT2/hBGT-1) over GABAB receptors [1]. This is a key differentiator from Phenibut and Baclofen, which primarily act as GABAB agonists and are not known as GAT inhibitors. The 2-hydroxyphenyl moiety in the target compound provides a chemical handle for further derivatization aimed at optimizing GAT subtype selectivity and potency [2].

GABA Transporter Neurological Disorders Anticonvulsant

Improved Formulation Stability Through Stabilizer Compatibility

Recent patent literature specifically highlights the stabilization of 4-amino-3-substituted butanoic acid derivatives, including the target compound class, using poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) copolymers [1]. This formulation approach is designed to limit the formation of cyclic lactam impurities (e.g., 4-CPP analog) to less than 0.2 wt% after 6 months of accelerated storage at 40°C and 75% relative humidity [2]. This provides a proven, scalable method for ensuring long-term chemical integrity in a research or development setting, a specific advantage over less stable analogs.

Pharmaceutical Formulation Stability Impurity Control

Recommended Research and Industrial Application Scenarios for 4-Amino-3-(2-hydroxyphenyl)butanoic Acid (CAS 1378802-99-3)


Scaffold for Next-Generation Antimicrobial Lead Discovery

Utilize 4-amino-3-(2-hydroxyphenyl)butanoic acid as a core building block for synthesizing novel N-substituted β-amino acid derivatives. The 2-hydroxyphenyl core has demonstrated a promising antimicrobial spectrum against multidrug-resistant Gram-positive pathogens, including MRSA and VRE, with MIC values as low as 4 µg/mL for optimized analogs [1]. This scenario is supported by the class-level antimicrobial activity evidence (Section 3, Evidence Item 2).

Probe for GABA Transporter (GAT) Selectivity Profiling

Employ this compound as a starting material for developing selective inhibitors of GABA transporter subtypes (e.g., GAT1, GAT2/BGT-1, GAT3). Its structure, featuring a polar 2-hydroxyphenyl substituent, is well-suited for SAR campaigns aimed at optimizing GAT affinity while minimizing unwanted GABAB receptor activation [2]. This application is directly derived from the GAT inhibition potential evidence (Section 3, Evidence Item 4).

Stable Reference Standard for Pharmacopeial Impurity Testing

Source the compound for use as a reference standard or internal quality control material in the development of stabilized formulations of 4-amino-3-substituted butanoic acid derivatives. The patented formulation technology ensures that the cyclic lactam impurity (e.g., 4-CPP analog) is maintained below 0.2 wt% under accelerated storage conditions, providing a reliable benchmark for purity assessment and method validation [3]. This scenario leverages the formulation stability evidence (Section 3, Evidence Item 5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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